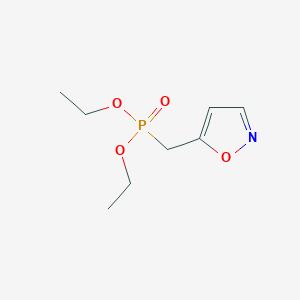
Diethyl (isoxazol-5-ylmethyl)phosphonate
Übersicht
Beschreibung
Diethyl (isoxazol-5-ylmethyl)phosphonate is a useful research compound. Its molecular formula is C8H14NO4P and its molecular weight is 219.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Diethyl (isoxazol-5-ylmethyl)phosphonate serves as a versatile synthetic reagent in organic chemistry. Its structure allows it to participate in various reactions, particularly in the synthesis of isoxazole derivatives, which are valuable in pharmaceuticals.
Synthesis of Isoxazole Derivatives
Isoxazoles are an important class of heterocyclic compounds with diverse biological activities. This compound can be utilized as a precursor for the synthesis of these derivatives through cycloaddition reactions. For example, research indicates that isoxazoles can be synthesized using dipolarophiles and nitrile oxides in metal-free conditions, showcasing the compound's utility in developing new synthetic pathways for bioactive molecules .
Medicinal Chemistry Applications
The medicinal applications of this compound are primarily linked to its role as an intermediate in the synthesis of potential therapeutic agents.
Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives synthesized from this compound as histone deacetylase (HDAC) inhibitors. These compounds exhibit significant anticancer properties by modulating gene expression related to cancer progression. For instance, a derivative demonstrated an IC50 value significantly lower against HDAC-6 compared to other isoforms, indicating its specificity and potency .
Antiviral Applications
Phosphonates are known for their antiviral properties, particularly against viral infections like HIV and hepatitis B. This compound may contribute to this field by serving as a building block for synthesizing phosphonate-based antiviral agents .
Agricultural Applications
In the agricultural sector, this compound can be explored for its potential as a pesticide or herbicide due to its phosphonate structure, which is known to enhance the efficacy of agricultural chemicals.
Pesticide Development
Phosphonates have shown promise as fungicides and insecticides. The incorporation of isoxazole moieties into phosphonates may improve their biological activity against plant pathogens, thus contributing to more effective pest control strategies .
Case Studies and Data Tables
The following table summarizes key findings related to the applications of this compound:
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Synthetic Chemistry | Isoxazole Synthesis | Effective precursor for diverse isoxazole derivatives |
| Medicinal Chemistry | HDAC Inhibition | Significant anticancer activity with low IC50 values |
| Agricultural Sciences | Pesticide Development | Potential use as a fungicide/insecticide |
Eigenschaften
CAS-Nummer |
85167-83-5 |
|---|---|
Molekularformel |
C8H14NO4P |
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
5-(diethoxyphosphorylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C8H14NO4P/c1-3-11-14(10,12-4-2)7-8-5-6-9-13-8/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
FQAKOJSAHJPOCA-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=NO1)OCC |
Kanonische SMILES |
CCOP(=O)(CC1=CC=NO1)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













